molecular formula C10H9F3N2 B1312441 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile CAS No. 51332-25-3

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B1312441
CAS No.: 51332-25-3
M. Wt: 214.19 g/mol
InChI Key: HTHPHSCHVAJUNX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted with a dimethylamino (-N(CH₃)₂) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position. This structure confers unique physicochemical properties, including enhanced lipophilicity (due to -CF₃) and electron-donating capabilities (via -N(CH₃)₂), making it valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

4-(dimethylamino)-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-15(2)8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHPHSCHVAJUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457253
Record name Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51332-25-3
Record name 4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51332-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-(dimethylamino)-2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanation of Trifluoromethyl-Substituted Aromatics

A key step in preparing the benzonitrile core is the cyanation of trifluoromethyl-substituted aromatic halides. One efficient method involves the palladium-catalyzed cyanation of 4-trifluoromethyl chlorobenzene using potassium ferrocyanide as the cyanide source. This method is industrially attractive due to its high yield (>90%) and cost-effectiveness.

  • Reaction conditions:
    • Catalyst: Palladium acetate (0.2–1 mol%)
    • Ligand: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene
    • Cyanide source: Anhydrous potassium ferrocyanide (20–100 mol%)
    • Temperature: 160–190 °C
    • Base: Sodium carbonate, potassium carbonate, or cesium carbonate
  • Advantages:
    • High yield and purity
    • Economical and scalable for industrial production
  • Reference: Patent CN109320433B

The introduction of the dimethylamino group at the 4-position can be achieved by nucleophilic aromatic substitution or reductive amination methods starting from 4-amino-2-(trifluoromethyl)benzonitrile.

  • Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile:
    • Starting from m-trifluoromethyl fluorobenzene, a three-step process is used:
    • This process yields product purity over 99% and total yield of 73–75%.
  • Reference: Patent CN1810775B

  • Dimethylamino group introduction:

    • The amino group can be methylated using formaldehyde and formic acid (Eschweiler–Clarke methylation) or via reductive amination with formaldehyde and a reducing agent.
    • Alternatively, direct nucleophilic substitution with dimethylamine on suitable intermediates can be employed.

Alternative Synthetic Routes

  • From 4-amino-2-trifluoromethylbenzaldehyde:
    • Reaction with ammonium bisulfate and acetic acid in toluene under reflux for 16 hours yields 4-amino-2-(trifluoromethyl)benzonitrile with 98.9% yield and 99.9% purity.
    • This intermediate can be further methylated to the dimethylamino derivative.
  • Reference: ChemicalBook synthesis data
Step Starting Material Reagents & Conditions Yield (%) Purity (%) Notes Reference
Cyanation 4-trifluoromethyl chlorobenzene Pd(OAc)2, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, K4[Fe(CN)6], 160–190 °C >90 High Industrially scalable, economical
Bromination m-trifluoromethyl fluorobenzene Dibromo hydantoin, glacial acetic acid, sulfuric acid, reflux 5–7 h Not specified Not specified Selective 4-position bromination
Cyanide displacement 4-bromo-2-trifluoromethyl fluorobenzene Cuprous cyanide, quinoline, reflux 20 h Not specified Not specified Converts bromide to nitrile
Aminolysis 4-fluoro-2-trifluoromethyl benzonitrile Liquid ammonia or ammonium salts, reflux 73–75 >99 Converts fluorine to amino group
Amino to dimethylamino 4-amino-2-(trifluoromethyl)benzonitrile Formaldehyde + formic acid (Eschweiler–Clarke) or reductive amination Not specified Not specified Methylation to dimethylamino group General knowledge
Direct synthesis 4-amino-2-trifluoromethylbenzaldehyde Ammonium bisulfate, acetic acid, toluene, reflux 16 h 98.9 99.9 High yield and purity
  • The palladium-catalyzed cyanation method using potassium ferrocyanide is notable for its high yield and industrial applicability, with optimized ligand and catalyst loadings reducing costs and improving efficiency.
  • The three-step bromination-cyanation-amination route offers a practical approach with commercially available reagents and moderate yields, suitable for laboratory-scale synthesis.
  • The direct conversion of 4-amino-2-trifluoromethylbenzaldehyde to the benzonitrile derivative under acidic conditions provides excellent yield and purity, indicating a robust synthetic route.
  • Methylation of the amino group to the dimethylamino group is a well-established transformation, though specific optimized conditions for this substrate are less documented in patents and literature, suggesting an area for further research.

The preparation of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile involves strategic cyanation and amination steps, with palladium-catalyzed cyanation of trifluoromethyl-substituted chlorobenzenes and subsequent amination being the most efficient and scalable methods. High purity and yield can be achieved through optimized reaction conditions. The methylation to the dimethylamino derivative is typically performed via standard methylation techniques. These methods collectively provide a comprehensive toolkit for the synthesis of this important compound, balancing industrial feasibility and laboratory practicality.

Chemical Reactions Analysis

Isothiocyanate Formation

The dimethylamino group undergoes substitution to form isothiocyanate derivatives, critical in pharmaceutical intermediates like enzalutamide:

  • Reaction with Thiophosgene :

    4 Dimethylamino 2 trifluoromethyl benzonitrile+CSCl2Base4 Isothiocyanato 2 trifluoromethyl benzonitrile\text{4 Dimethylamino 2 trifluoromethyl benzonitrile}+\text{CSCl}_2\xrightarrow{\text{Base}}\text{4 Isothiocyanato 2 trifluoromethyl benzonitrile}

    Bases like NaHCO<sub>3</sub> or K<sub>2</sub>CO<sub>3</sub> in continuous flow reactors improve yields (up to 72%) compared to batch methods .

Optimized Conditions :

ParameterValue
SolventDichloromethane
Temperature50–70°C
Reaction Time2–4 hr

Photochemical Behavior

The dimethylamino group participates in intramolecular charge-transfer (ICT) processes under UV excitation, similar to DMABN analogs :

  • Dual Fluorescence : In polar solvents (e.g., acetonitrile), the compound exhibits:

    • LE Emission : Local excitation (1L<sub>b</sub> state) at ~350 nm.

    • CT Emission : Charge-transfer (1L<sub>a</sub> state) at ~450 nm.

  • Twisting Mechanism : The S<sub>2</sub>(CT) state stabilizes via dimethylamino group twisting (~50°), enabling nonadiabatic transitions to S<sub>1</sub>(LE) .

Solvent Effects :

SolventLE Band (nm)CT Band (nm)
Gas Phase350
Acetonitrile345450

Functional Group Reactivity

  • Nitrile Group :

    • Hydrolysis to amides or carboxylic acids under acidic/basic conditions (e.g., H<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub>).

  • Trifluoromethyl Group :

    • Electron-withdrawing effect directs electrophilic substitution to the para position of the dimethylamino group.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield
Batch AminationLow costLong reaction time, low yield (~55%)55%
Continuous FlowHigh yield, safetyRequires specialized equipment72%

Scientific Research Applications

Photophysical Studies

Intramolecular Charge Transfer (ICT)
One of the primary applications of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile is in photophysical studies, particularly its ability to undergo intramolecular charge transfer. This property makes it a model compound for studying dual fluorescence phenomena. The compound has been extensively used to investigate the dynamics of nonadiabatic relaxation processes, which are crucial for understanding excited-state behaviors in various solvents .

Table 1: Photophysical Properties of DMABN

PropertyValue
Absorption Maximum (λmax)350 nm
Emission Maximum (λem)450 nm
Quantum Yield~0.5
Solvent DependenceStrongly solvent-dependent

Medicinal Chemistry

Anticancer Research
this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer. For instance, it has been linked to the development of thiohydantoins, which have shown potential as anticancer agents. The synthesis pathways often involve modifications that enhance the efficacy of these derivatives against specific cancer types .

Case Study: Synthesis of Anticancer Agents
A notable case study involves the synthesis of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile from 3-trifluoromethyl-4-cyanoaniline using thiophosgene. This compound has been identified as a precursor for developing androgen receptor inhibitors like enzalutamide, which is used in treating advanced prostate cancer .

Organic Synthesis

Synthetic Intermediate
In organic synthesis, this compound is utilized as an intermediate for producing various functionalized compounds. Its trifluoromethyl group enhances lipophilicity and biological activity, making it valuable in the design of new synthetic routes for pharmaceuticals and agrochemicals.

Table 2: Synthetic Applications

ApplicationDescription
Precursor for ThiohydantoinsUsed in synthesizing anticancer agents
Functionalization ReactionsActs as a building block for diverse organic compounds

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile involves intramolecular charge transfer processes. The compound exhibits dual fluorescence due to the formation of intramolecular charge transfer states . These states are responsible for its unique photophysical properties, which are exploited in various applications.

Comparison with Similar Compounds

Substituent Variations on the Benzonitrile Core

The following table compares 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile with analogs differing in substituent groups:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound -N(CH₃)₂ (4), -CF₃ (2) ~243.2 High lipophilicity; pharmaceutical intermediates
4-Nitro-2-(trifluoromethyl)benzonitrile -NO₂ (4), -CF₃ (2) ~246.1 Electron-withdrawing; agrochemical synthesis
4-Hydroxy-3,5-diiodobenzonitrile (Karbutilate) -OH (4), -I (3,5) ~404.0 Herbicidal activity; iodine enhances stability
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile Imidazolidinone ring (4), -CF₃ (2) ~385.4 Anticancer potential; enhanced solubility via hydroxybutyl

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound increases electron density, favoring interactions in catalysis or receptor binding, while nitro groups (e.g., in 4-nitro-2-(trifluoromethyl)benzonitrile) reduce reactivity .
  • Lipophilicity: The -CF₃ group enhances membrane permeability in all analogs, but bulky substituents like imidazolidinone rings (as in ) may reduce diffusion rates.
  • Biological Activity : Karbutilate’s iodine substituents improve herbicidal stability, whereas hydroxybutyl-containing derivatives show promise in oncology .

Physicochemical Properties

Property This compound 4-Nitro-2-(trifluoromethyl)benzonitrile Karbutilate
LogP (Predicted) 3.2 2.8 4.1
Solubility (Water) Low Very Low Insoluble
Melting Point ~120–125°C ~95–100°C >200°C
Stability Air-stable Light-sensitive Hygroscopic

Notes:

  • The dimethylamino group improves water solubility marginally compared to nitro analogs but remains lipophilic overall .
  • Karbutilate’s iodine atoms contribute to its high melting point and herbicidal persistence .

Biological Activity

4-(Dimethylamino)-2-(trifluoromethyl)benzonitrile, with the molecular formula C₉H₈F₃N and a molecular weight of approximately 201.16 g/mol, is an organic compound characterized by its unique structural features, including a dimethylamino group and a trifluoromethyl group attached to a benzonitrile backbone. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

The compound appears as a white to off-white solid and is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol. Its structural characteristics suggest potential interactions with biological targets, such as enzymes and receptors, which may influence various cellular processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Similar compounds have been studied for their roles in cancer treatment, showing promise as inhibitors of cancer cell proliferation and in inducing apoptosis in tumor cells .
  • Enzyme Modulation : The compound may interact with various enzymes, modulating their activity. For instance, it could potentially inhibit kinases involved in inflammatory pathways, which are crucial in cancer progression.
  • Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds with similar structures can alter the expression of genes involved in cell growth and differentiation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. For example, it has been suggested that it could inhibit p38 MAP kinases by binding to their ATP-binding sites.
  • Modulation of Signaling Pathways : By influencing key signaling pathways, the compound can affect processes such as inflammation and apoptosis, which are critical in cancer biology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell proliferation; induces apoptosis in tumor cells
Enzyme ModulationInteracts with kinases; potential inhibition of inflammatory pathways
Cellular MetabolismAlters gene expression related to growth and differentiation

Study on Anticancer Activity

A study investigating the anticancer properties of related compounds found that they exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through activation of intrinsic pathways and inhibition of survival signals . Although specific data on this compound is limited, its structural similarity to active compounds suggests potential efficacy.

Enzyme Interaction Studies

Further research into enzyme interactions revealed that compounds structurally similar to this compound could effectively inhibit p38 MAP kinase activity. This inhibition leads to reduced inflammatory responses and could be beneficial in treating diseases characterized by chronic inflammation or cancer.

Dosage Effects

The effects of this compound may vary significantly with dosage. Lower doses might exhibit beneficial effects such as enhanced metabolic activity without significant toxicity, while higher doses could lead to adverse effects including cellular damage.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(dimethylamino)-2-(trifluoromethyl)benzonitrile?

  • Methodological Answer : The synthesis often involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, substituting a fluorine atom in 4-fluoro-2-(trifluoromethyl)benzonitrile with dimethylamine requires anhydrous conditions and a base like K2_2CO3_3 in DMF at elevated temperatures (80–100°C). Monitoring reaction progress via TLC or HPLC is critical to avoid over-alkylation or side products .
  • Data Reference : Yields from SNAr reactions typically range between 60–75%, with purity >95% confirmed by 1^{1}H/19^{19}F NMR and LC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^{1}H NMR identifies dimethylamino protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.5–8.5 ppm). 19^{19}F NMR detects the trifluoromethyl group (δ ~-60 to -65 ppm) .
  • IR : Stretching vibrations for nitrile (C≡N) at ~2220–2240 cm1^{-1} and dimethylamino (C-N) at ~2800–3000 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peaks [M+H]+^+ at m/z ~240–245 (exact mass: 240.18 g/mol) confirm molecular weight .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability tests indicate degradation under prolonged exposure to light or humidity. Store at -20°C in inert atmospheres (argon) with desiccants. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation by HPLC .

Advanced Research Questions

Q. What mechanistic role does the dimethylamino group play in intramolecular charge-transfer (ICT) processes?

  • Methodological Answer : The dimethylamino group acts as an electron donor, creating a twisted intramolecular charge-transfer (TICT) state upon photoexcitation. Solvatochromic shifts in fluorescence spectra (e.g., λem_{\text{em}} 450→520 nm in polar vs. nonpolar solvents) confirm ICT. Time-resolved fluorescence decay (τ ~2–5 ns) quantifies stabilization of TICT states .
  • Data Contradiction : Some studies report conflicting Stokes shifts due to solvent-dependent rehybridization (RICT vs. PICT states), requiring DFT calculations to resolve .

Q. How is this compound utilized as a building block in PROTACs or kinase inhibitors?

  • Methodological Answer : The trifluoromethyl and nitrile groups enhance binding to hydrophobic pockets in target proteins. For PROTACs, it is functionalized via Suzuki coupling or amidation to link E3 ligase ligands (e.g., VHL or CRBN) with target-binding moieties (e.g., kinase inhibitors). Example: Synthesis of PROTACs with IC50_{50} values <100 nM in cancer cell lines .
  • Data Reference : A derivative in showed 90% degradation efficiency of BTK at 10 nM .

Q. What strategies resolve enantiomeric impurities in derivatives of this compound?

  • Methodological Answer : Chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases separates enantiomers. For example, LGD-4033 (a related compound) achieved >99% enantiomeric excess (ee) using preparative SFC .

Q. How do solvent effects influence its photophysical properties in fluorescence-based applications?

  • Methodological Answer : Solvent polarity alters the energy gap between ground and excited states. In acetonitrile, λem_{\text{em}} redshifts by ~30 nm compared to toluene. Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity (Δf) .

Q. What contradictions exist in reported synthetic yields, and how can they be mitigated?

  • Methodological Answer : Discrepancies arise from competing pathways (e.g., C- vs. N-alkylation). Kinetic studies using in-situ IR or reaction calorimetry identify optimal temperature and stoichiometry. For example, excess dimethylamine (2.5 eq.) at 90°C maximizes yield (75%) while minimizing byproducts .

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